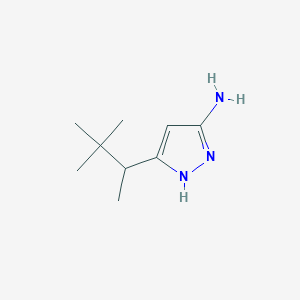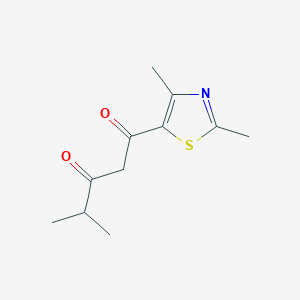
1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione can be achieved through several methods. One common approach involves the cross-aldol condensation reaction of 5′-acetyl-2,4-dimethylthiazole with various substituted benzaldehydes in the presence of a base such as sodium hydroxide . This reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cross-aldol condensation reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production often includes additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetyl-2,4-dimethylthiazole: This compound shares a similar thiazole ring structure and exhibits comparable chemical properties.
(2,4-Dimethylthiazol-5-yl)methanol: Another related compound with a thiazole ring, but with different functional groups.
Uniqueness
1-(2,4-Dimethylthiazol-5-yl)-4-methylpentane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C11H15NO2S/c1-6(2)9(13)5-10(14)11-7(3)12-8(4)15-11/h6H,5H2,1-4H3 |
Clé InChI |
KNADLOAADSPTST-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)C(=O)CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
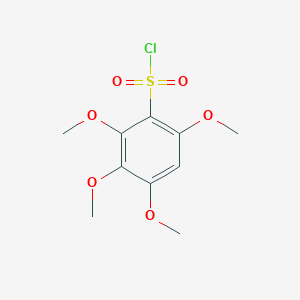
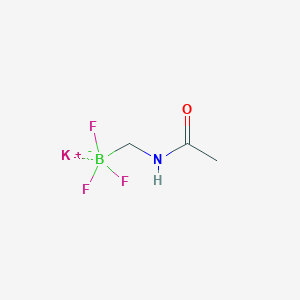
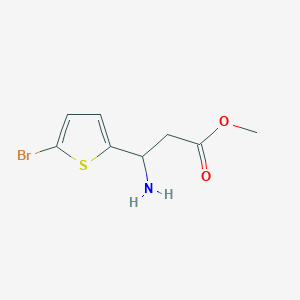


![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)

